molecular formula C16H28N4O5S B11000510 1-{N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valyl}piperidine-4-carboxamide

1-{N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valyl}piperidine-4-carboxamide

Cat. No.: B11000510
M. Wt: 388.5 g/mol
InChI Key: VYRULXWXZBBDLN-ABLWVSNPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANOYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a thiolane ring, and various functional groups

Preparation Methods

The synthesis of 1-[(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANOYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the thiolane ring and the piperidine ring. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-[(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANOYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in studies related to enzyme inhibition and protein bindingIn industry, it can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-[(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANOYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANOYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as 1-(1,1-Dioxo-1λ6-thiolan-3-yl)piperidine-3-carboxylic acid and 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid. These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of 1-[(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANOYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific functional groups and the resulting chemical behavior .

Properties

Molecular Formula

C16H28N4O5S

Molecular Weight

388.5 g/mol

IUPAC Name

1-[(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylbutanoyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H28N4O5S/c1-10(2)13(15(22)20-6-3-11(4-7-20)14(17)21)19-16(23)18-12-5-8-26(24,25)9-12/h10-13H,3-9H2,1-2H3,(H2,17,21)(H2,18,19,23)/t12?,13-/m0/s1

InChI Key

VYRULXWXZBBDLN-ABLWVSNPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)C(=O)N)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)C(=O)N)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.